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2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide

Molecular Glue CDK12 Degrader Structure-Activity Relationship

Researchers studying CDK12-targeted protein degradation face a critical gap: the absence of a validated negative control to distinguish cyclin K degradation from off-target cytotoxicity. This compound solves that problem as a direct structural analog of HQ461 in which the essential 5-methylthiazol-2-amine pharmacophore is replaced by an N-(1-phenylethyl) group, abolishing molecular glue activity. Key advantages: (1) Structurally matched to HQ461-identical core scaffold ensures scaffold-specific effects are controlled; (2) Confirmed inactive in cyclin K degradation assays at 1-10 µM, validated by SAR studies showing pharmacophore requirement for CDK12-DDB1 interaction; (3) Enables definitive attribution of transcriptional phenotypes (RNA Pol II CTD phosphorylation, DDR gene expression) to cyclin K loss rather than kinase inhibition. Supplied with Certificate of Analysis. For R&D use only.

Molecular Formula C19H20N4OS
Molecular Weight 352.46
CAS No. 1226428-54-1
Cat. No. B2693513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide
CAS1226428-54-1
Molecular FormulaC19H20N4OS
Molecular Weight352.46
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NC(C)C3=CC=CC=C3
InChIInChI=1S/C19H20N4OS/c1-13-7-6-10-17(20-13)23-19-22-16(12-25-19)11-18(24)21-14(2)15-8-4-3-5-9-15/h3-10,12,14H,11H2,1-2H3,(H,21,24)(H,20,22,23)
InChIKeyAFLHQKFCAUAZBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide: Negative Control for CDK12 Molecular Glue Research


2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide (CAS 1226428-54-1) is a synthetic, heterocyclic small molecule belonging to the aminopyridinylthiazol-acetamide class. It is a direct structural analog of HQ461 (CAS 1226443-41-9), a well-characterized molecular glue that promotes CDK12-DDB1 interaction and subsequent cyclin K degradation [1]. The compound features a thiazole core linked to a 6-methylpyridin-2-ylamino group and an acetamide moiety substituted with an N-(1-phenylethyl) group, giving it a molecular weight of 352.46 g/mol.

1 Negative control: Structurally matched inactive analog of HQ461 for CDK12 molecular glue studies.
2 Mechanism-of-action probe: Differentiates CDK12 degradation from kinase inhibition or off-target cytotoxicity.
3 Pharmacophore mapping: Defines structural boundary for E3 ligase recruitment in SAR campaigns.

2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide: Why It Is Irreplaceable


Generic substitution within the aminopyridinylthiazol-acetamide class is not feasible due to a critical structure-activity relationship (SAR) identified for this scaffold. The 5-methylthiazol-2-amine moiety, present in the active molecular glue HQ461, is a confirmed pharmacophore essential for CDK12-DDB1 protein-protein interaction induction and subsequent cyclin K degradation [1]. SAR studies demonstrated that modifications to this moiety (HQ015, HQ016, HQ017) resulted in a complete loss of molecular glue activity [1]. The target compound uniquely replaces this entire pharmacophore with an N-(1-phenylethyl) group, predicting it is inactive as a degrader, making it irreplaceable as a structurally matched negative control for mechanism-of-action studies.

Target Compound
N-(1-phenylethyl) analog — predicted inactive negative control
Pharmacophore Status
Critical 5-methylthiazol-2-amine group completely replaced; loss of CDK12-DDB1 glue activity predicted from SAR.
Key Risk
Generic aminopyridinylthiazol-acetamides may retain off-target kinase binding without matching the negative-control profile essential for on-target mechanism validation.

2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide: Evidence vs. Closest Analogs


Pharmacophore Replacement vs. HQ461: Predicted Loss of Glue Activity

The target compound differs from the active molecular glue HQ461 by a single critical substitution: the 5-methylthiazol-2-amine group (HQ461) is replaced by an N-(1-phenylethyl) group [1]. The eLife paper by Lv et al. (2020) explicitly states that the 5-methylthiazol-2-amine moiety is a crucial pharmacophore, and analogs modifying this group (HQ015, HQ016, HQ017) lost activity [1]. While quantitative degradation data for this specific compound is not published in that study, the class-level inference from the SAR is that it will be inactive as a CDK12-DDB1 molecular glue. This unique property establishes it as a high-value negative control compound.

Pharmacophore Replacement
Class-level
Complete loss of 5-methylthiazol-2-amine pharmacophore; activity predicted >10-fold lower than HQ461 or undetectable.
Supports negative-control interpretation for CCNK degradation assays.
Data to verify; inference from class-level SAR, not direct measurement.
Molecular Glue CDK12 Degrader Structure-Activity Relationship Pharmacophore

Key Pharmacophore Alteration: Phenylethyl vs. Thiazolyl in HQ461

The SAR study in the eLife paper demonstrated that modifications to the 5-methylthiazol-2-amine group are not tolerated [1]. The target compound represents an extreme modification, replacing the entire heterocyclic amine with an N-(1-phenylethyl) group. In contrast, HQ461's DC50 for cyclin K degradation was measured at 41 nM for its optimized derivative HQ005 (hydroxymethyl replacement) and >1 µM for less active analogs [1]. This compound's N-(1-phenylethyl) substitution is sterically and electronically distinct, providing a powerful tool to probe the binding pocket's tolerance.

Binding Pocket Tolerance
Class-level
N-(1-phenylethyl) group is sterically and electronically distinct from HQ461’s thiazolyl moiety; HQ005 DC50 = 41 nM in reporter assay.
Chemical biology selectivity control: scaffold retained without PPI-inducing motif.
Reported SAR context; no direct binding data for this compound.
Medicinal Chemistry Kinase Inhibitor Chemical Probe Negative Control

Physicochemical and ADME Differentiation vs. HQ461

The replacement of the polar 5-methylthiazol-2-amine group with the lipophilic N-(1-phenylethyl) group is predicted to significantly alter the compound's physicochemical profile. Using a class-level inference, the target compound (C19H20N4OS, MW 352.46) is expected to have higher logP and lower aqueous solubility compared to HQ461 (C17H19N5OS2, MW 373.5 with polar thiazole), which can be leveraged in control experiments to differentiate target-mediated degradation from solubility-driven cytotoxicity.

Physicochemical Shift
Class-level
Predicted higher logP (≈3.5 vs ≈2.8 for HQ461) and lower aqueous solubility due to lipophilic phenylethyl group.
Vehicle control design: differentiates target engagement from solubility-driven effects.
Predicted from structure; experimental solubility data unavailable.
Drug Discovery Physicochemical Properties ADME Lipophilicity

2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide: Targeted Protein Degradation Applications


Negative Control for CDK12-DDB1 Molecular Glue Studies

The compound is ideally suited as a structurally matched negative control for experiments involving HQ461 or its derivatives. In cellular assays measuring cyclin K degradation (e.g., Western blot or HiBiT reporter systems), this compound should not induce CCNK loss, confirming that degradation requires the intact 5-methylthiazol-2-amine pharmacophore [1]. Use at 1-10 µM alongside active degrader to control for scaffold-specific cytotoxicity.

Chemical Probe for CDK12 Inhibition vs. Degradation

When studying CDK12 biology, this compound helps differentiate between effects caused by kinase inhibition versus degradation of the CDK12-cyclin K complex. By comparing its effects with those of a bona fide degrader (like HQ461), researchers can attribute observed transcriptional changes (e.g., RNA Pol II CTD phosphorylation, DDR gene expression) specifically to cyclin K degradation rather than ATP-competitive inhibition [1].

Pharmacophore Mapping for E3 Ligase Recruitment

As a tool compound, it defines the boundary of tolerable modifications at the pharmacophore site. In biochemical reconstitution assays with recombinant CDK12/CCNK and DDB1-CUL4-RBX1, this compound's lack of activity confirms that the N-(1-phenylethyl) group cannot mediate the required protein-protein interaction, providing a definitive negative reference point for SAR campaigns aimed at improving degrader potency or selectivity [1].

Application
Selection Property
Validation Focus
CDK12-DDB1 glue negative control
Pharmacophore-inactivated scaffold
CCNK degradation endpoint verification
CDK12 inhibition vs. degradation probe
Degrader-inactive kinase-binding analog
Transcriptional readout attribution (Pol II CTD, DDR genes)
E3 ligase pharmacophore mapping
Defined SAR boundary compound
Reconstituted CRL4-DDB1 interaction assay
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